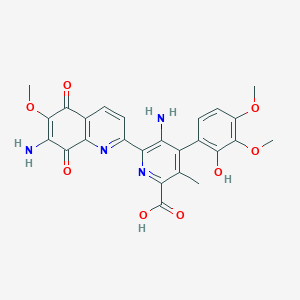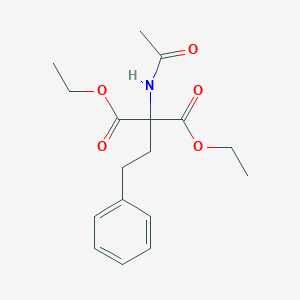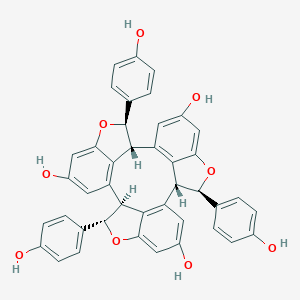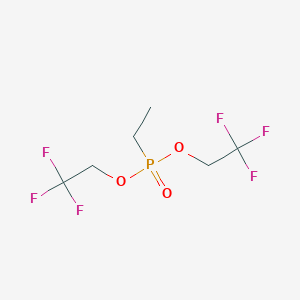
Bis-trifluoromethyl Ethylphosphonate
Vue d'ensemble
Description
Bis-trifluoromethyl Ethylphosphonate, also known as Ethyl-phosphonic Acid Bis (2,2,2-trifluoroethyl) Ester, is a chemical compound with the molecular formula C6H9F6O3P . It has an average mass of 274.098 Da and a monoisotopic mass of 274.019348 Da .
Molecular Structure Analysis
The molecular structure of Bis-trifluoromethyl Ethylphosphonate consists of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and phosphorus (P) atoms . The exact structure can be determined using advanced techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
While specific chemical reactions involving Bis-trifluoromethyl Ethylphosphonate are not available, it’s important to note that similar compounds are used in various chemical reactions. For instance, bisphosphonates, which share a similar P-C-P structure, are used in a wide range of applications, including the treatment of osteoporosis and bone metastases .Physical And Chemical Properties Analysis
Bis-trifluoromethyl Ethylphosphonate is soluble in Chloroform and Dichloromethane . It has a refractive index of 1.339 (lit.) . More detailed physical and chemical properties would require specific experimental measurements.Applications De Recherche Scientifique
Bone Disease Treatment : Bisphosphonates, a class of drugs which includes Bis-trifluoromethyl Ethylphosphonate, have revolutionized the treatment of bone diseases. They combine basic science observations with clinical research to improve diagnostic and therapeutic tools for healthcare professionals, especially in managing skeletal disorders like osteoporosis, Paget's disease, bone metastases, osteogenesis imperfecta, and heterotopic ossification. These compounds work by reducing bone turnover, increasing bone mass, and decreasing the risk of fractures (Francis & Valent, 2007); (Licata, 2005).
Cancer Therapy : In cancer patients, bisphosphonates not only improve bone health but also exhibit potential antitumor activity. This is achieved through their interaction with macrophages, endothelial cells, and tumor cells, and by stimulating T cell cytotoxicity. These compounds effectively treat skeletal complications of malignancy by inhibiting bone resorption and reducing tumor growth factors, potentially affecting tumor cell viability (Clézardin, 2011); (Green, 2003).
Materials Science : In the domain of materials science, Bis-trifluoromethyl Ethylphosphonate is used in various synthesis and production processes. For instance, it's involved in the production of diastereoselective tri-, tetra-, and pentacyclic -(trifluoromethyl)phosphoranes and serves as a valuable starting material for flame-retardant additives. Its derivatives have been synthesized for potential antioxidant applications, offering possibilities for targeted delivery and improved binding capability in various biological compartments (Sevenard et al., 2008); (Molnár et al., 2017); (Bekker et al., 2013).
Flame Retardant Additives : Specifically, Bis(2,2,2-Trifluoroethyl) Ethylphosphonate has been identified as a highly effective flame retardant additive for lithium-ion batteries, enhancing battery safety without significantly impacting electrochemical performance (Zhu et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-[ethyl(2,2,2-trifluoroethoxy)phosphoryl]oxy-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKKZVFVRKNSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404413 | |
| Record name | Bis-trifluoromethyl Ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-trifluoromethyl Ethylphosphonate | |
CAS RN |
650-16-8 | |
| Record name | Bis-trifluoromethyl Ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



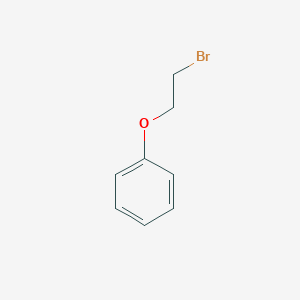
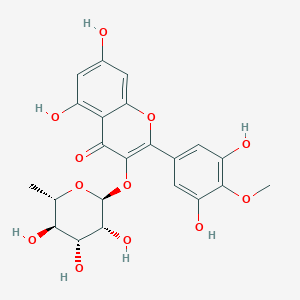
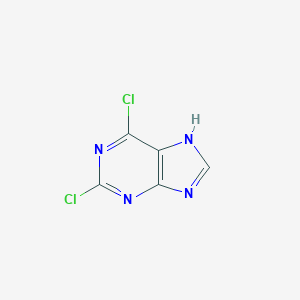
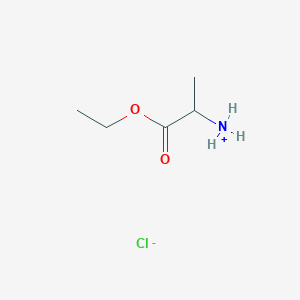
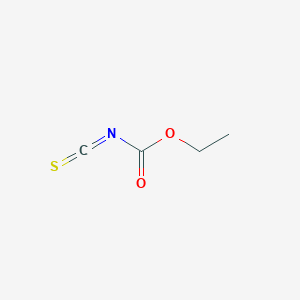
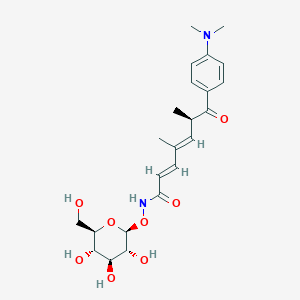
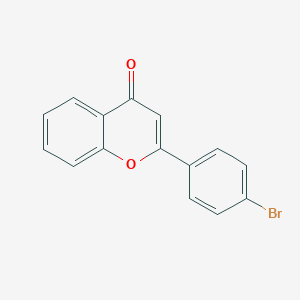
![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)


